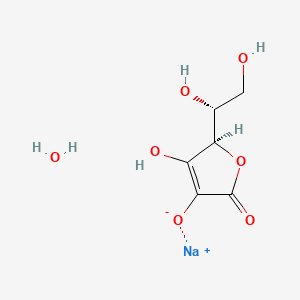
Methyl 2-amino-4-isopropylbenzoate
Übersicht
Beschreibung
“Methyl 2-amino-4-isopropylbenzoate” is a chemical compound that belongs to the class of amino benzoic esters . It has a molecular formula of C11H15NO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-isopropylbenzoate” includes an amino group (NH2) and an isopropyl group (C3H7) attached to a benzene ring, with a methyl ester group (COOCH3) also attached to the benzene ring . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-isopropylbenzoate” is a white crystalline solid. Its molecular weight is 193.24 g/mol . It is soluble in organic solvents such as ethanol and acetone, but it is insoluble in water. The melting point, boiling point, and other physical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Preclinical Evaluation of Antitumor Properties
The compound Methyl 2-amino-4-isopropylbenzoate has been studied in the context of antitumor applications. For instance, amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles, structurally related to Methyl 2-amino-4-isopropylbenzoate, has been used to overcome limitations posed by drug lipophilicity, leading to the generation of water-soluble, chemically stable prodrugs. These prodrugs rapidly revert to their parent amine in vivo, showing potential for clinical evaluation due to their favorable plasma concentrations and manageable toxic side effects (Bradshaw et al., 2002).
Drug Metabolism and Optimization
Research has shown the importance of understanding the metabolism of related compounds to optimize their structural class. For example, compounds like 2′-amino-N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-methylpropyl)[1,1′-biphenyl]-2-sulfonamide were extensively metabolized due to oxidative biotransformation. This understanding led to focused structure–activity and structure–metabolism studies to find more metabolically stable analogues while maintaining potency (Humphreys et al., 2003).
Synthesis and Pharmacological Potential
Methyl 2-amino-4-isopropylbenzoate derivatives have been synthesized and evaluated for their pharmacological potential. For instance, compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate showed potential to inhibit DNA gyrase-ATPase activity, indicating the compound's potential in pharmacological applications (Yurttaş et al., 2022).
Neuropsychiatric Applications
Compounds structurally similar to Methyl 2-amino-4-isopropylbenzoate, like α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, have been explored for their therapeutic potential in neuropsychiatric disorders. These substances have shown complex consequences in experimental models and have initiated applications in disorders like schizophrenia, Alzheimer’s disease, and mild cognitive impairment (Marenco & Weinberger, 2006).
Eigenschaften
IUPAC Name |
methyl 2-amino-4-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBIIKFGFJMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648120 | |
| Record name | Methyl 2-amino-4-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-isopropylbenzoate | |
CAS RN |
204850-17-9 | |
| Record name | Methyl 2-amino-4-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)







